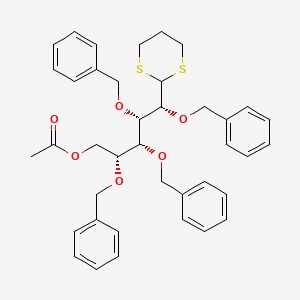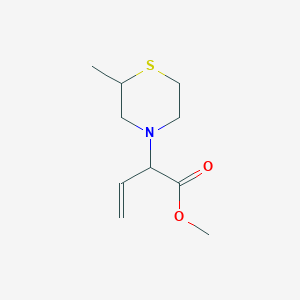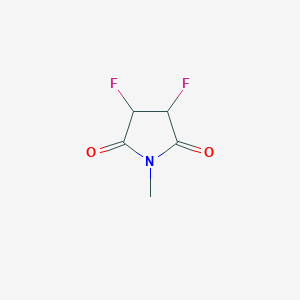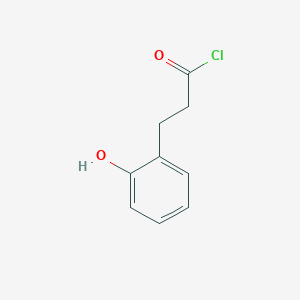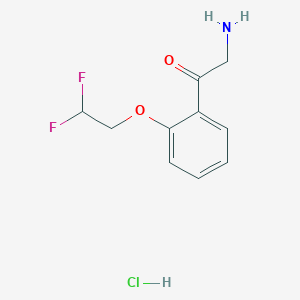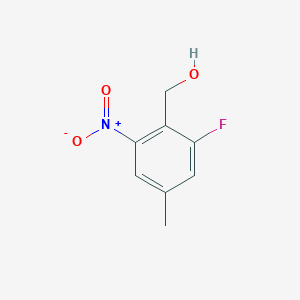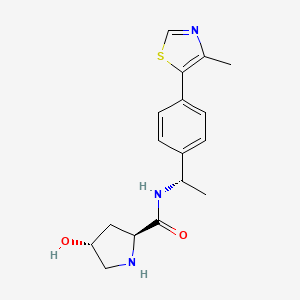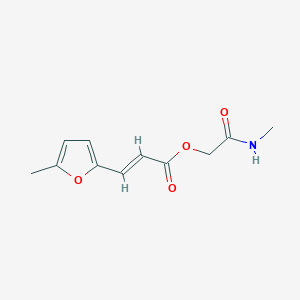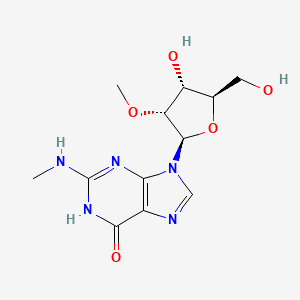
n2,2'-O-dimethylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,2’-O-Dimethylguanosine is a modified nucleoside, specifically a purine nucleoside analog. It is a derivative of guanosine where two methyl groups are added to the nitrogen atoms at positions 2 and 2’ of the guanine base. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N2,2’-O-dimethylguanosine involves the methylation of guanosine. One convenient method for its preparation includes the use of 2-(p-nitrophenyl)ethyl group instead of the benzyl protecting group for the O6 position of the guanosine . The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for N2,2’-O-dimethylguanosine are not well-documented in the public domain. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N2,2’-O-Dimethylguanosine undergoes various chemical reactions, including:
Methylation: The addition of methyl groups to the nitrogen atoms.
Oxidation: Potential oxidation of the guanine base.
Substitution: Substitution reactions involving the guanine base.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major product of the methylation reaction is N2,2’-O-dimethylguanosine itself. Other potential products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N2,2’-O-Dimethylguanosine has several scientific research applications:
Wirkmechanismus
N2,2’-O-Dimethylguanosine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it interferes with the normal function of nucleic acids, leading to cell cycle arrest and programmed cell death . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-Methylguanosine: A single methyl group added to the nitrogen at position 2 of guanine.
N2,N2-Dimethylguanosine: Similar to N2,2’-O-dimethylguanosine but without the O-methylation.
Uniqueness
N2,2’-O-Dimethylguanosine is unique due to its dual methylation at both the nitrogen atoms and the oxygen atom at position 2’. This modification significantly alters its chemical properties and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H17N5O5 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
OJTAZBNWKTYVFJ-IOSLPCCCSA-N |
Isomerische SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Kanonische SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
